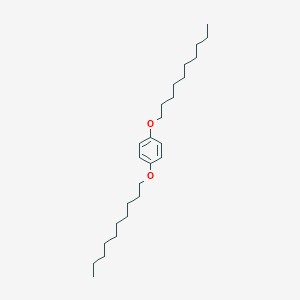

1,4-Bis(decyloxy)benzene

Description

BenchChem offers high-quality 1,4-Bis(decyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(decyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-didecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGPQYJNRFGRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373004 | |

| Record name | 1,4-Bis(decyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129236-97-1 | |

| Record name | 1,4-Bis(decyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Bis(decyloxy)benzene: Physicochemical Profiling, Synthesis, and Applications in Conjugated Polymers

As the demand for solution-processable organic electronics and advanced liquid crystalline materials accelerates, the strategic selection of molecular building blocks becomes paramount. 1,4-Bis(decyloxy)benzene represents a critical precursor in materials science, striking an elegant thermodynamic balance between rigid aromaticity and flexible aliphatic solubility.

This technical guide provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and downstream polymerization.

Physicochemical Profiling & Structural Rationale

The utility of 1,4-bis(decyloxy)benzene is fundamentally rooted in its molecular architecture. The central benzene ring provides the necessary π -electron density for downstream conjugation, while the two symmetrical ten-carbon (decyloxy) chains dictate the physical behavior of the molecule and its polymeric derivatives.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 1,4-bis(decyloxy)benzene, validated by 1 [1] and 2[2] material specifications.

| Property | Value |

| IUPAC Name | 1,4-didecoxybenzene |

| CAS Number | 129236-97-1 |

| Chemical Formula | C₂₆H₄₆O₂ |

| Molecular Weight | 390.64 g/mol |

| Melting Point | 66 – 70 °C |

| Physical State (at RT) | White solid / Liquid crystal |

| Topological Polar Surface Area | 18.5 Ų |

| Rotatable Bonds | 20 |

| Hydrogen Bond Acceptors | 2 |

The "Goldilocks" Chain Length

In the design of conjugated polymers (like PPV derivatives), the length of the alkoxy side chain is a critical variable.

-

Too short (C1–C4): The resulting polymers suffer from severe aggregation and poor solubility in common organic solvents, rendering solution-based processing (e.g., spin-coating for OLEDs) impossible.

-

Too long (C16+): Excessive steric bulk physically insulates the conjugated polymer backbones from one another, disrupting inter-chain π−π stacking and severely degrading charge carrier mobility.

-

The C10 Advantage: The decyloxy chain (C₁₀H₂₁) represents the optimal thermodynamic middle ground. It provides immense solubility in solvents like chloroform and toluene while maintaining a tight enough packing radius to allow for efficient charge transport in solid-state films. Furthermore, the electron-donating nature of the oxygen atoms enriches the electron density of the aromatic core, lowering the oxidation potential of the final material.

Synthesis Protocol: The Williamson Ether Strategy

The most efficient route to synthesize 1,4-bis(decyloxy)benzene is via a double Williamson ether synthesis, reacting hydroquinone with 1-bromodecane.

Mechanistic Causality

As an application scientist, it is crucial to understand why specific reaction conditions are chosen:

-

Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It aggressively solvates the potassium cations ( K+ ) from the base but leaves the resulting phenoxide anions "naked." This lack of solvation shell around the nucleophile drastically accelerates the SN2 attack on the primary alkyl halide.

-

Strict Degassing: Hydroquinone is highly susceptible to oxidation, especially in alkaline environments, rapidly converting into benzoquinone (which cannot undergo etherification). Degassing the solvent prior to base addition is a non-negotiable step to prevent yield collapse.

Workflow for the Williamson ether synthesis of 1,4-bis(decyloxy)benzene.

Step-by-Step Methodology

This protocol is adapted from established supramolecular synthesis standards 3 [3].

-

System Preparation: Add 120 mL of anhydrous DMSO to a round-bottom flask. Sparge the solvent with dry Argon or Nitrogen for 60 minutes at room temperature to remove dissolved oxygen.

-

Deprotonation: Under continuous inert gas flow, add powdered KOH (24.0 g, 0.428 mol) and hydroquinone (5.51 g, 0.050 mol). Stir vigorously for 30 minutes until the hydroquinone is fully deprotonated, forming a dark solution.

-

Alkylation: Add 1-bromodecane (44.2 g, 0.200 mol) dropwise via an addition funnel to control the exothermic SN2 reaction.

-

Propagation: Allow the reaction mixture to stir overnight (approx. 12-16 hours) at room temperature.

-

Quenching & Extraction: Pour the crude mixture into 500 mL of ice water to precipitate the product and quench unreacted base. Extract the aqueous layer with hexane (3 × 100 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and evaporate the solvent. Dissolve the resulting oil in a minimal amount of THF, and precipitate dropwise into cold methanol to yield pure 1,4-bis(decyloxy)benzene as a white solid (Yield: ~90%).

Analytical Validation (Self-Validating System)

To ensure the integrity of the building block before proceeding to polymerization, validate the product via ¹H NMR (300 MHz, CDCl₃).

-

Diagnostic Peak: Look for a distinct triplet at δ 3.90 ppm . This corresponds to the four protons of the two −OCH2− groups, confirming successful etherification.

-

Symmetry Check: The aromatic protons should appear as a sharp singlet at δ 6.82 ppm (4H), confirming the symmetrical 1,4-substitution pattern.

Downstream Application: Conjugated Polymer Synthesis

Once synthesized and validated, 1,4-bis(decyloxy)benzene serves as the foundational monomer for producing Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a highly luminescent polymer used in the active layers of OLEDs 4 [4].

The Polymerization Workflow

The conversion from monomer to polymer typically follows a two-step sequence:

-

Halomethylation: The aromatic ring is functionalized at the 2 and 5 positions using paraformaldehyde and HBr in acetic acid. The electron-donating decyloxy groups strongly direct this electrophilic aromatic substitution to the ortho positions relative to the oxygen atoms.

-

Gilch Polymerization: The resulting 2,5-bis(bromomethyl)-1,4-bis(decyloxy)benzene is subjected to a base-catalyzed dehydrohalogenation (using potassium tert-butoxide). This forms a highly reactive p-quinodimethane intermediate, which spontaneously polymerizes to form the conjugated PDOPV backbone.

Reaction pathway from 1,4-bis(decyloxy)benzene to PDOPV conjugated polymers.

By rigorously controlling the purity of the initial 1,4-bis(decyloxy)benzene synthesis, researchers ensure that the subsequent polymerization yields high-molecular-weight chains with minimal defect sites, thereby maximizing the optoelectronic performance of the final device.

References

-

Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of 1,4-bis(decyloxy)benzene". RSC Publishing. Available at: [Link]

-

University of Houston. "Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene) and Poly(2,5-didecyloxy-1,4-phenylene vinylene)". UH Academic Archives. Available at:[Link]

Sources

melting point and phase transitions of 1,4-Bis(decyloxy)benzene

An In-depth Technical Guide to the Melting Point and Phase Transitions of 1,4-Bis(decyloxy)benzene

This guide provides a comprehensive technical overview of the thermal behavior of 1,4-Bis(decyloxy)benzene, a key intermediate and model compound in the field of materials science. Designed for researchers, scientists, and professionals in drug development and materials engineering, this document delves into the methodologies and scientific principles for characterizing its melting point and liquid crystalline phase transitions. We will explore not only the what but the why behind the experimental choices, ensuring a robust and validated understanding of this material's properties.

Introduction to 1,4-Bis(decyloxy)benzene

1,4-Bis(decyloxy)benzene (CAS No. 129236-97-1) is an organic molecule featuring a central benzene ring functionalized with two decyloxy chains in the para position.[1] This molecular architecture, consisting of a rigid aromatic core and two long, flexible aliphatic chains, is a classic design for inducing thermotropic liquid crystalline behavior.[2][3] Liquid crystals are a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[4] Understanding the precise temperatures at which 1,4-Bis(decyloxy)benzene transitions between its solid, liquid crystal, and isotropic liquid phases is critical for its application in developing novel materials with sophisticated electronic, optical, and self-assembling properties.[2]

Core Physicochemical Properties

A summary of the fundamental properties of 1,4-Bis(decyloxy)benzene is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-didecoxybenzene | [1] |

| CAS Number | 129236-97-1 | [1] |

| Molecular Formula | C₂₆H₄₆O₂ | [1] |

| Molecular Weight | 390.64 g/mol | [1] |

| Physical Form | Liquid Crystal | [5] |

| Melting Point | 66-70 °C (Crystal to Liquid Crystal) | [1][2][5] |

The Science of Phase Transitions in 1,4-Bis(decyloxy)benzene

The thermal behavior of 1,4-Bis(decyloxy)benzene is governed by its molecular structure. The planar, rigid phenyl group provides a structural backbone, while the long decyloxy chains (CH₃(CH₂)₉O-) contribute to molecular ordering through van der Waals interactions.[2] As thermal energy is introduced into the system, the compound undergoes distinct phase transitions:

-

Crystalline Solid to Liquid Crystal (Melting) : At lower temperatures, the molecules are arranged in a highly ordered, three-dimensional crystal lattice. Upon heating to its melting point (66-70 °C), the compound transitions not into a true isotropic liquid, but into a liquid crystalline mesophase.[2] In this phase, the molecules lose their positional order but retain a significant degree of orientational order.[4]

-

Liquid Crystal to Isotropic Liquid (Clearing) : With further heating, the thermal energy becomes sufficient to overcome the weaker forces maintaining orientational order. At a specific temperature, known as the clearing point, the material transitions into a true isotropic liquid, where molecules are randomly oriented.

For 1,4-dialkoxybenzene homologues, the length of the alkyl chains significantly influences the type of mesophase formed. While shorter chains often result in a nematic phase (orientational order only), the long ten-carbon chains of 1,4-Bis(decyloxy)benzene promote a higher degree of order, making the formation of a smectic phase highly probable.[2][4] Smectic phases possess not only orientational order but also a layered structure, rendering them more "solid-like" than nematic phases.[4]

Experimental Characterization: A Dual-Methodology Approach

To fully and reliably characterize the phase transitions of a thermotropic liquid crystal like 1,4-Bis(decyloxy)benzene, a single technique is insufficient. We must employ a combination of energetic and visual analysis. The primary tools for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

Expertise & Rationale: DSC is the cornerstone of thermal analysis because it provides quantitative data on the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature.[6] A phase transition, being a first-order event, is accompanied by a change in enthalpy (a latent heat), which DSC detects as a distinct peak. This allows us to precisely determine the transition temperature and the energy required for the transition to occur.

Protocol: DSC Analysis of 1,4-Bis(decyloxy)benzene

-

Sample Preparation: Accurately weigh 3-5 mg of 1,4-Bis(decyloxy)benzene (98% purity) into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup:

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for instance, 25 °C.

-

First Heating Scan: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond the final expected transition (e.g., 120 °C).[6] This scan reveals the transitions from the initial state of the material.

-

Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature (25 °C). This shows the transitions upon ordering (crystallization).

-

Second Heating Scan: Heat the sample again at 10 °C/min to 120 °C. This scan is often the most reported as it reflects the thermal history established in the first cycle and can provide a more consistent thermogram.

-

-

Data Analysis:

-

Identify endothermic peaks (heat absorption) on the heating scans and exothermic peaks (heat release) on the cooling scans.

-

The onset temperature of the first major endothermic peak on heating corresponds to the melting point (crystal to liquid crystal).

-

A second, typically smaller, endothermic peak at a higher temperature indicates the clearing point (liquid crystal to isotropic).

-

Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

-

Caption: Logical flow for phase identification using POM with a hot stage.

Conclusion

The thermal characterization of 1,4-Bis(decyloxy)benzene reveals it to be a classic thermotropic liquid crystal. It exhibits a distinct melting transition from a crystalline solid to a liquid crystalline mesophase in the range of 66-70 °C. [1][2][5]A complete analysis, grounded in scientific integrity, mandates the use of complementary techniques. Differential Scanning Calorimetry provides the quantitative energetic data for this transition, while Polarized Optical Microscopy offers the indispensable visual confirmation and allows for the structural identification of the mesophase. This dual-methodology approach ensures a trustworthy and comprehensive understanding of the material's phase behavior, which is fundamental for its application in advanced materials research and development.

References

-

Scientific Laboratory Supplies. (n.d.). 1,4-Bis(decyloxy)benzene, 98% | 576514-25G. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Techniques. Available at: [Link]

-

LookChem. (n.d.). 1,4-Bis(benzoyloxy)benzene. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Available at: [Link]

-

Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. Available at: [Link]

-

Wikipedia. (n.d.). Liquid crystal. Available at: [Link]

-

MDPI. (2022, September 2). Liquid Crystal Dimers and Smectic Phases from the Intercalated to the Twist-Bend. Available at: [Link]

-

arXiv.org. (2023, July 22). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Available at: [Link]

-

MDPI. (2010, January 12). The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. Available at: [Link]

-

PMC. (2024, July 3). Photoinduced Phase Transitions of Imine-Based Liquid Crystal Dimers with Twist–Bend Nematic Phases. Available at: [Link]

-

Völker-Pop, L. M. (2014). OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. Chem. Listy 108, 707-724. Available at: [Link]

Sources

UV-Vis Absorption Characteristics of 1,4-Bis(decyloxy)benzene: Mechanistic Insights and Analytical Protocols

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

1,4-Bis(decyloxy)benzene (CAS No. 129236-97-1) is a critical precursor in the synthesis of advanced conjugated polymers, such as poly(p-phenylene vinylene) (PPV) derivatives, which are widely utilized in organic photovoltaics and light-emitting diodes (OLEDs). Understanding its optical properties, specifically its Ultraviolet-Visible (UV-Vis) absorption spectrum, is essential for quality control and for predicting the optoelectronic behavior of its downstream macromolecules. This whitepaper provides an in-depth analysis of the electronic transitions governing its UV-Vis spectrum, a self-validating analytical protocol for spectral acquisition, and structural visualizations.

Molecular Architecture and Electronic Properties

The electronic absorption spectrum of 1,4-bis(decyloxy)benzene is primarily dictated by the π→π∗ transitions of the central benzene ring. However, the exact wavelength of maximum absorption ( λmax ) is heavily modulated by its substituents.

The Causality of the Bathochromic Shift

Unsubstituted benzene exhibits primary absorption bands around 204 nm and 254 nm. In 1,4-bis(decyloxy)benzene, the presence of two electron-donating decyloxy ( −O−C10H21 ) groups at the para positions induces a significant bathochromic (red) shift .

This shift is mechanistically driven by the interaction of the oxygen lone pairs with the π -system of the benzene ring via resonance (+M effect). This delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap is decreased, requiring lower-energy (longer wavelength) photons for electronic excitation 1.

While the long decyl chains are critical for ensuring the solubility of resulting polymers in common organic solvents (facilitating solution processing), they exert minimal additional electronic influence compared to shorter alkoxy chains. For instance, the shorter-chain analogue, 1,4-dimethoxybenzene, exhibits a comparable excitation profile with a peak around 291 nm 1, while 1,4-bis(decyloxy)benzene exhibits a prominent absorption peak at 267 nm alongside broader π→π∗ bands extending toward 300 nm 2.

Electronic transitions in 1,4-bis(decyloxy)benzene upon UV photon absorption.

Quantitative Spectral Data

The table below summarizes the comparative UV-Vis absorption data, highlighting the electronic effects of alkoxy substitution on the benzene core.

| Compound | Substituent | λmax (nm) | Electronic Effect | Reference |

| Benzene | None | ~204, 254 | Baseline π→π∗ transition | Standard |

| 1,4-Dimethoxybenzene | −OCH3 | 291 | Bathochromic shift (+M effect) | 1 |

| 1,4-Bis(decyloxy)benzene | −O(CH2)9CH3 | 267, ~290 | Bathochromic shift (+M effect) | 1, 2 |

Standardized UV-Vis Acquisition Protocol

To ensure high trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating feedback loop based on the Beer-Lambert Law ( A=εlc ). This ensures that the measured absorbance is strictly a function of molecular cross-section and not an artifact of aggregation or detector saturation.

Step-by-Step Methodology

-

Solvent Selection & Preparation:

-

Select spectroscopic-grade Chloroform ( CHCl3 ) or Tetrahydrofuran (THF). The decyloxy chains ensure complete solubility in these non-polar to moderately polar solvents 3.

-

Causality: Using spectroscopic-grade solvents prevents UV cutoff interference in the critical 250-300 nm region.

-

-

Stock Solution Formulation:

-

Weigh exactly 10.0 mg of 1,4-bis(decyloxy)benzene and dissolve in 10.0 mL of CHCl3 to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

-

-

Serial Dilution (Self-Validation Prep):

-

Prepare three working concentrations (e.g., 10 µg/mL, 20 µg/mL, and 50 µg/mL) using volumetric flasks.

-

-

Baseline Correction:

-

Fill two matched 1 cm path-length quartz cuvettes with pure CHCl3 .

-

Run a baseline scan from 200 nm to 600 nm to zero the spectrophotometer.

-

-

Spectral Acquisition:

-

Replace the sample cuvette with the 10 µg/mL working solution.

-

Scan from 200 nm to 600 nm. Record the absorbance at the λmax (expected at 267 nm).

-

Repeat for the 20 µg/mL and 50 µg/mL solutions.

-

-

Data Validation (Beer-Lambert Check):

-

Plot the peak absorbance values against concentration.

-

Trustworthiness Check: Calculate the coefficient of determination ( R2 ). An R2≥0.99 confirms that the solute is fully dissolved, no π−π stacking/aggregation is occurring, and the instrument is operating within its linear dynamic range.

-

Step-by-step UV-Vis spectrophotometry workflow for 1,4-bis(decyloxy)benzene.

Applications in Advanced Materials

The primary utility of 1,4-bis(decyloxy)benzene lies in its role as a monomeric building block. Halogenation (e.g., bromination or chloromethylation) of the aromatic ring yields reactive intermediates like 1,4-bis(chloromethyl)-2,5-bis(decyloxy)benzene. These intermediates undergo polymerization (such as Grignard Metathesis or Gilch polymerization) to form conjugated polymers 1.

The UV-Vis spectrum of the monomer serves as a baseline. As polymerization proceeds, the extension of the conjugated π -system along the polymer backbone results in a massive further bathochromic shift into the visible region, yielding highly fluorescent materials optimized for optoelectronic applications.

References

Sources

An In-depth Technical Guide to 1,4-Bis(decyloxy)benzene: From Discovery to Advanced Material Precursor

This guide provides a comprehensive technical overview of 1,4-Bis(decyloxy)benzene, a molecule of significant interest in the fields of materials science and organic electronics. We will delve into its historical context, detail its synthesis and characterization, and explore its applications as a crucial building block for liquid crystals and conjugated polymers. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction: The Significance of a Symmetric Ether

1,4-Bis(decyloxy)benzene is an organic compound featuring a central benzene ring symmetrically substituted with two decyloxy chains. This molecular architecture, combining a rigid aromatic core with flexible alkyl chains, imparts unique properties that make it a valuable precursor in the synthesis of advanced functional materials.[1] Its ability to form ordered, yet fluid, phases is fundamental to its application in liquid crystal technologies.[1] Furthermore, the long alkyl chains enhance the solubility of polymers derived from it, a critical factor for the solution-based fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).[1]

| Property | Value |

| CAS Number | 129236-97-1 |

| Molecular Formula | C₂₆H₄₆O₂ |

| Molecular Weight | 390.64 g/mol |

| Melting Point | 66-70 °C |

| Appearance | White solid, exhibits liquid crystalline properties[1] |

Historical Context: A Convergence of Organic Synthesis and Materials Science

The story of 1,4-Bis(decyloxy)benzene is intertwined with two major streams of chemical research: the development of ether synthesis and the discovery of liquid crystals.

The primary method for preparing 1,4-Bis(decyloxy)benzene is the Williamson ether synthesis, a classic organic reaction developed by Alexander Williamson in 1850. This reaction, involving the coupling of an alkoxide with an alkyl halide, provided a rational and versatile method for the construction of ethers and was instrumental in advancing the understanding of chemical structure in the 19th century.

The significance of 1,4-dialkoxybenzenes, the class of compounds to which 1,4-Bis(decyloxy)benzene belongs, grew with the discovery of liquid crystals by Austrian botanist Friedrich Reinitzer in 1888. He observed that certain cholesterol derivatives exhibited two distinct melting points, with an intermediate cloudy fluid phase. This new state of matter, later termed "liquid crystal" by German physicist Otto Lehmann, opened up a new field of research. In the early 20th century, the German chemist Daniel Vorländer and his group systematically synthesized and studied numerous liquid crystalline compounds, establishing the principle that elongated, rod-like molecular shapes are conducive to the formation of these mesophases. Symmetrically 1,4-disubstituted benzenes with terminal alkyl or alkoxy chains fit this model, leading to the investigation of compounds like 1,4-Bis(decyloxy)benzene as potential liquid crystals.

Synthesis of 1,4-Bis(decyloxy)benzene: The Williamson Ether Synthesis

The most common and efficient route to 1,4-Bis(decyloxy)benzene is the Williamson ether synthesis, which involves the O-alkylation of hydroquinone with a suitable decyl halide, typically 1-bromodecane.[1]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are:

-

Deprotonation: Hydroquinone is a weak acid. In the presence of a strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), the hydroxyl protons are removed to form a dianionic phenoxide intermediate. This deprotonation is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The highly nucleophilic phenoxide oxygen atoms then attack the electrophilic carbon of 1-bromodecane. This occurs in a concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as a leaving group.

dot graph WilliamsonEtherSynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of 1,4-Bis(decyloxy)benzene as a precursor for poly(2,5-didecyloxy-1,4-phenylene vinylene) described by Wang et al. (2012).[2]

Materials:

-

Hydroquinone

-

1-Bromodecane

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone, 1-bromodecane, and anhydrous potassium carbonate in a suitable molar ratio (e.g., 1:2.2:2.2, hydroquinone:1-bromodecane:K₂CO₃) in anhydrous acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Dry the purified product under vacuum to yield 1,4-Bis(decyloxy)benzene as a white solid. A reported yield for this reaction is 83%.[2]

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1,4-Bis(decyloxy)benzene.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, which reflects the C₂ symmetry of the molecule.

-

Aromatic Protons: A singlet is observed for the four equivalent protons on the benzene ring.

-

Alkyl Chain Protons:

-

A triplet corresponding to the six protons of the terminal methyl (CH₃) groups.

-

A triplet for the four protons of the methylene (CH₂) group directly attached to the oxygen atoms (-O-CH₂-).

-

A series of multiplets for the remaining methylene groups in the decyl chains.

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 4H | Ar-H |

| ~3.9 | t | 4H | -O-CH₂ - |

| ~1.74 | m | 4H | -O-CH₂-CH₂ - |

| ~1.21-1.46 | m | 28H | -(CH₂ )₇- |

| ~0.87 | t | 6H | -CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The data presented is consistent with that reported by Wang et al. (2012) in CDCl₃.[2]

¹³C NMR: The carbon NMR spectrum also reflects the molecular symmetry.

-

Aromatic Carbons: Two signals are expected for the aromatic carbons: one for the two carbons bearing the decyloxy groups and one for the four carbons bonded to hydrogen.

-

Alkyl Chain Carbons: A distinct signal is expected for each carbon in the decyl chain, including the terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Bis(decyloxy)benzene would be expected to show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): A sharp peak just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretching (aryl ether): A strong, characteristic peak in the 1250-1200 cm⁻¹ region.

-

Out-of-plane C-H bending (aromatic): A strong peak in the 850-800 cm⁻¹ region, indicative of 1,4-disubstitution.

Applications in Materials Science

The unique molecular structure of 1,4-Bis(decyloxy)benzene makes it a valuable building block for a range of advanced materials.

Liquid Crystals

As a mesogen, 1,4-Bis(decyloxy)benzene can exhibit liquid crystalline phases. The long, flexible decyloxy chains promote the formation of ordered, fluid phases. It can be incorporated into more complex molecular structures to induce or modify liquid crystalline behavior, which is essential for applications in displays and sensors.[1]

Precursor for Conjugated Polymers

A major application of 1,4-Bis(decyloxy)benzene is as a monomer for the synthesis of soluble conjugated polymers.[1] A notable example is its use in the preparation of poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a light-emitting polymer investigated for its potential in OLEDs.[1][2]

The synthesis of PDOPV often involves the following steps:

-

Functionalization: The benzene ring of 1,4-Bis(decyloxy)benzene is functionalized, for example, through bromination or formylation, to create reactive sites for polymerization.

-

Polymerization: The functionalized monomers are then polymerized using methods such as the Gilch or Wittig reactions to form the high molecular weight conjugated polymer.[3]

dot graph PDOPV_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Synthetic pathway from 1,4-Bis(decyloxy)benzene to PDOPV for use in organic electronics.

The decyloxy side chains are crucial as they impart solubility to the otherwise rigid and intractable poly(p-phenylene vinylene) (PPV) backbone, allowing for solution processing into thin films for device fabrication.[1]

Conclusion

1,4-Bis(decyloxy)benzene stands as a testament to the enduring relevance of classic organic reactions in the development of modern materials. Its straightforward synthesis via the Williamson ether reaction, combined with its unique structural features, has established it as a key intermediate in the synthesis of liquid crystals and, more prominently, as a precursor to soluble conjugated polymers for organic electronics. The continued exploration of materials derived from this versatile molecule promises further advancements in the field of functional organic materials.

References

-

Wang, H., et al. (2012). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and Poly(2,5-didodecyl-1,4-phenylene vinylene). University of Houston. Available at: [Link]

-

From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. (2024). Polymer. Available at: [Link]

- Product Class 16: Poly(p-phenylenevinylenes). (n.d.). Science of Synthesis.

-

Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2013). Polymers for Advanced Technologies. Available at: [Link]

-

Poly(p-phenylene vinylene). (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

- 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- 1,4-Bis(decyloxy)benzene | 129236-97-1. (n.d.). Benchchem.

- A Comparative Guide to Cross-Referencing ¹H and ¹³C NMR Data for 1,4-Bis(trifluoromethyl)benzene. (n.d.). Benchchem.

-

1,4-Bis(hexyloxy)benzene. (2013). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Available at: [Link]

Sources

Molecular Architecture and Optoelectronic Potential of 1,4-Bis(decyloxy)benzene: A Technical Guide

As organic electronics and advanced materials science evolve, the precise engineering of chemical precursors dictates the performance limits of next-generation devices. 1,4-Bis(decyloxy)benzene (CAS: 129236-97-1) stands as a foundational building block in this domain. By combining a rigid, electron-rich aromatic core with highly flexible aliphatic side chains, this molecule serves as a critical intermediate for synthesizing soluble conjugated polymers, liquid crystals, and supramolecular assemblies.

This whitepaper provides an in-depth analysis of its physical properties, structural causality, and field-validated synthetic methodologies.

Quantitative Physical and Chemical Properties

Understanding the baseline physical and chemical parameters of 1,4-bis(decyloxy)benzene is essential for predicting its behavior in subsequent synthetic steps and material applications. The data below synthesizes verified metrics from leading chemical databases 1[1] and.

| Property | Value |

| IUPAC Name | 1,4-didecoxybenzene |

| CAS Registry Number | 129236-97-1 |

| Molecular Formula | C26H46O2 |

| Molecular Weight | 390.64 g/mol |

| Melting Point | 66–70 °C |

| Physical State | White solid / Crystalline |

| Topological Polar Surface Area | 18.5 Ų |

| Rotatable Bonds | 20 |

| Canonical SMILES | CCCCCCCCCCOc1ccc(OCCCCCCCCCC)cc1 |

Structural Causality: Why Decyloxy Chains Matter

The molecular architecture of 1,4-bis(decyloxy)benzene is characterized by an amphiphilic-like dichotomy: a rigid benzene ring flanked by two highly flexible, ten-carbon aliphatic chains. This specific structural choice is not arbitrary; it is the core driver of its utility in materials science 2[2].

Induction of Mesophases: The rigid aromatic core facilitates π

π stacking, while the long decyloxy chains disrupt excessive crystallization. This balance drastically lowers the melting point (66–70 °C) and induces ordered, fluid liquid crystalline (nematic) mesophases, which are critical for charge transport in field-effect transistors 2[2].Solubility Enhancement in Polymers: When polymerized into rigid conjugated backbones like poly(p-phenylene vinylene) (PPV), the resulting macromolecules would typically be intractable and insoluble. The decyloxy appendages sterically hinder tight interchain packing. This ensures that final polymers, such as PDOPV, remain highly soluble in common organic solvents (e.g., chloroform, toluene), enabling low-cost, solution-processed fabrication of OLEDs 3[3].

Validated Synthetic Methodology: Williamson Ether Route

The most efficient and widely adopted route for synthesizing 1,4-bis(decyloxy)benzene is the Williamson ether synthesis, which involves the exhaustive alkylation of hydroquinone 4[4].

Protocol: High-Yield Synthesis of 1,4-Bis(decyloxy)benzene

Objective: Complete di-alkylation of hydroquinone using 1-bromodecane to yield a highly pure organic intermediate.

Step 1: Deprotonation and Degassing

-

Action: Suspend powdered potassium hydroxide (KOH, ~8.5 eq) in dry dimethyl sulfoxide (DMSO). Degas the mixture by bubbling Argon or Nitrogen for 60 minutes. Add hydroquinone (1.0 eq) 4[4].

-

Causality: KOH deprotonates the weakly acidic phenolic hydroxyl groups to form a highly nucleophilic diphenoxide intermediate. DMSO, a polar aprotic solvent, is critical; it heavily solvates the potassium counterions while leaving the phenoxide anions "naked" and hyper-reactive. Degassing is mandatory because hydroquinone is highly susceptible to rapid air oxidation into benzoquinone in alkaline environments.

Step 2: Alkylation

-

Action: Dropwise add 1-bromodecane (4.0 eq) to the degassed suspension. Stir the reaction mixture overnight at room temperature 5[5].

-

Causality: The excess of the primary alkyl halide drives the equilibrium toward complete di-alkylation, preventing the accumulation of mono-alkylated byproducts. The extreme nucleophilicity of the naked phenoxide in DMSO allows the SN2 substitution to proceed to completion at room temperature, avoiding thermal degradation.

Step 3: Quenching and Phase Separation

-

Action: Pour the reaction mixture into a large volume of ice water 4[4].

-

Causality: Water rapidly neutralizes unreacted KOH and dramatically increases the polarity of the continuous phase. Because the di-alkylated product is highly hydrophobic, it crashes out of the solution.

-

Validation Checkpoint: The immediate transition from a homogeneous solution to a turbid suspension with a yellow/brown oil or precipitate visually validates the formation of the hydrophobic product.

Step 4: Extraction and Purification

-

Action: Extract the aqueous layer with hexane or dichloromethane. Dry the combined organic layers over anhydrous MgSO4 , evaporate the solvent, and recrystallize the crude oil from methanol or acetone 5[5].

-

Causality: Hexane selectively partitions the non-polar product from residual DMSO and unreacted hydroquinone. Recrystallization in cold methanol/acetone exploits the differential solubility of the product versus unreacted 1-bromodecane, yielding a highly pure white solid 4[4].

-

Validation Checkpoint: Thin Layer Chromatography (TLC) of the final crystals (using 10% ethyl acetate in hexane) should reveal a single, high- Rf spot, confirming the absence of the highly polar hydroquinone starting material.

Workflow for the Williamson ether synthesis of 1,4-Bis(decyloxy)benzene.

Downstream Derivatization and Polymerization Pathways

1,4-Bis(decyloxy)benzene is rarely the final functional material; rather, it is a versatile chemical platform. Its electron-rich aromatic ring is highly activated toward electrophilic aromatic substitution, allowing for precise functionalization 2[2].

-

Bromination: Reaction with molecular bromine ( Br2 ) in dichloromethane yields 1,4-dibromo-2,5-bis(decyloxy)benzene 5[5]. This dihalogenated monomer is a prime candidate for Grignard Metathesis (GRIM) polymerization or palladium/copper-catalyzed Sonogashira couplings to form conjugated poly(arylene ethynylene)s 2[2].

-

Chloromethylation: Treatment with paraformaldehyde and hydrogen chloride/bromide yields 1,4-bis(chloromethyl)-2,5-bis(decyloxy)benzene. This monomer undergoes base-catalyzed Gilch dehydrohalogenation to form poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a benchmark light-emitting polymer for OLEDs 3[3].

Derivatization and polymerization pathways for optoelectronic applications.

References

-

Direct Synthetic Routes for 1,4-Bis(decyloxy)benzene. Benchchem. 2

-

CAS 129236-97-1 1 4-Bis(decyloxy)benzene98. Alfa Chemistry. 1

-

Knitting up 2,7-disubstituted Carbazole based oligomers through Supramolecular Interactions. RSC.org. 4

-

1,4-Bis(decyloxy)benzene 98 129236-97-1. Sigma-Aldrich. Link

-

alt-(arylene vinylene)s Based On Anthanthrone and Its Derivatives. Semantic Scholar. 5

-

Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene). University of Houston. 3

Sources

Methodological & Application

Application Note: Synthesis and Utilization of 1,4-Bis(decyloxy)benzene as a Liquid Crystal Precursor in Advanced Therapeutics and Materials

Executive Summary & Scope

1,4-Bis(decyloxy)benzene (CAS: 129236-97-1) is a highly versatile aromatic building block characterized by a rigid phenylene core flanked by two flexible, ten-carbon decyloxy chains[1]. In the realm of materials science and pharmaceutical development, this structural motif serves as a quintessential precursor for synthesizing liquid crystalline (LC) polymers[2]. For drug development professionals and bioengineers, these LC polymers are critical in formulating stimuli-responsive drug delivery systems—such as liquid crystalline nanoparticles (LCNPs) and smart hydrogels—which leverage the phase-transition properties of the mesogen to achieve targeted, controlled active pharmaceutical ingredient (API) release.

Mechanistic Rationale: The Anatomy of a Mesogen Precursor

The utility of 1,4-bis(decyloxy)benzene lies in its dual-phase nature. The rigid benzene ring promotes π−π stacking and orientational order, which is required to form nematic or smectic mesophases[1]. Conversely, the long alkyl chains ( C10H21 ) act as a solvent-like mantle that lowers the melting point (crystal to liquid crystal transition at 66-70 °C)[1] and imparts exceptional solubility in organic solvents. This solubility is a non-negotiable prerequisite for downstream solution-based polymer processing[3].

To utilize this compound in polymer synthesis, it must be functionalized. The electron-donating alkoxy groups strongly activate the benzene ring toward electrophilic aromatic substitution, specifically directing incoming electrophiles to the 2 and 5 positions[4]. Bromination yields 1,4-dibromo-2,5-bis(decyloxy)benzene, a bifunctional monomer primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to generate conjugated LC polymers[4].

Synthesis & Functionalization Workflow

Synthesis workflow of 1,4-bis(decyloxy)benzene derivatives for liquid crystalline polymers.

Quantitative Data: Physicochemical Properties

| Property / Metric | 1,4-Bis(decyloxy)benzene | 1,4-Dibromo-2,5-bis(decyloxy)benzene |

| CAS Number | 129236-97-1 | 152269-98-2 |

| Molecular Weight | 390.64 g/mol | 548.43 g/mol |

| Phase Transition (mp) | 66-70 °C (Crystal to LC phase) | ~ 85-88 °C |

| Physical State | White crystalline solid | Pale yellow to white powder |

| Key Functional Role | Mesogenic core building block | Cross-coupling monomer |

Experimental Protocols

Protocol A: Williamson Ether Synthesis of 1,4-Bis(decyloxy)benzene

Objective: Alkylate hydroquinone to form the symmetrical dialkoxy LC precursor. Causality & Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is used as a polar aprotic solvent. It solvates the potassium cations, leaving the phenoxide anions highly nucleophilic for the SN2 attack on 1-bromodecane[4].

-

Base: Potassium carbonate ( K2CO3 ) is selected over stronger bases (like NaOH) to prevent the oxidative degradation of hydroquinone into benzoquinone, ensuring high yield and purity.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of hydroquinone in anhydrous DMF.

-

Deprotonation: Add 3.0 eq of anhydrous K2CO3 . Stir at room temperature for 30 minutes.

-

Self-Validation: The solution will transition to a faint grayish-pink hue, visually confirming phenoxide formation.

-

-

Alkylation: Dropwise, add 2.2 eq of 1-bromodecane. Elevate the temperature to 80 °C and reflux for 12-16 hours.

-

Quenching & Extraction: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF.

-

Purification: Dry over MgSO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 9:1 Hexanes:Ethyl Acetate. The complete disappearance of the baseline hydroquinone spot ( Rf≈0.1 ) and the emergence of a high- Rf spot ( ∼0.8 ) confirms the formation of the highly lipophilic 1,4-bis(decyloxy)benzene.

-

Protocol B: Electrophilic Bromination to 1,4-Dibromo-2,5-bis(decyloxy)benzene

Objective: Functionalize the precursor to create a bifunctional monomer for cross-coupling polymerization. Causality & Experimental Choices:

-

Reagent: Elemental bromine ( Br2 ) in dichloromethane (DCM) is highly efficient due to the electron-rich nature of the dialkoxybenzene[4]. No Lewis acid catalyst (like FeBr3 ) is needed because the aromatic ring is already highly activated by the two decyloxy groups.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 1,4-bis(decyloxy)benzene in anhydrous DCM in a flask shielded from light (to prevent radical side reactions).

-

Bromination: Slowly add 2.1 eq of Br2 dropwise at 0 °C.

-

Self-Validation: The deep red color of the bromine will rapidly dissipate as it reacts with the aromatic ring, serving as an internal visual indicator of reaction progress.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 ) to neutralize unreacted bromine.

-

Self-Validation: The organic layer will transition from a pale yellow/orange to completely colorless.

-

-

Isolation: Separate the organic layer, wash with water, dry over MgSO4 , and evaporate the solvent. Recrystallize from a methanol/chloroform mixture to yield pure 1,4-dibromo-2,5-bis(decyloxy)benzene[4].

Applications in Drug Development & Advanced Therapeutics

For pharmaceutical scientists, the translation of 1,4-bis(decyloxy)benzene into conjugated polymers opens pathways for advanced drug delivery and diagnostic tools:

-

Stimuli-Responsive Drug Delivery: By incorporating these rigid LC monomers into amphiphilic block copolymers (e.g., with polyethylene glycol), researchers can formulate Liquid Crystalline Nanoparticles (LCNPs). The decyloxy chains form a robust hydrophobic core capable of sequestering poorly water-soluble APIs. Upon exposure to specific physiological triggers (e.g., hyperthermia in tumor microenvironments), the LC core undergoes a phase transition (e.g., smectic to isotropic), disrupting the nanoparticle structure and triggering a burst release of the drug.

-

Biosensors & Organic Electronics: Derivatives of 1,4-bis(decyloxy)benzene are used to synthesize poly(p-phenylene ethynylene)s (PPEs) and poly(p-phenylene vinylene)s (PPVs)[3]. These conjugated polymers exhibit high photoluminescence. When integrated into diagnostic assays, the binding of a target analyte (e.g., a specific protein or DNA sequence) to the polymer disrupts the liquid crystalline order, resulting in a quantifiable quenching or shift in fluorescence, enabling highly sensitive, label-free detection[1].

References

-

Benchchem: Direct Synthetic Routes for 1,4-Bis(decyloxy)benzene. Benchchem. 1

-

Benchchem: 1,4-Dibromo-2,5-bis(decyloxy)benzene Synthesis and Applications. Benchchem. 4

-

Liquid Crystals: Stimuli-Responsive Materials. Sigma-Aldrich. 2

-

1,4-Bis(decyloxy)benzene 98% Product Specifications. Sigma-Aldrich.

-

Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene). University of Houston. 3

-

Liquid Crystalline Polymer Networks and Elastomers. Sigma-Aldrich.

Sources

Application Note: Fabrication of Langmuir-Blodgett Films Incorporating 1,4-Bis(decyloxy)benzene

Subtitle: Strategies for the Self-Assembly of Symmetric Dialkoxyarenes in Mixed Monolayers for Organic Electronics and Supramolecular Architectures Target Audience: Materials Scientists, Surface Chemists, and Organic Electronics Researchers

Introduction & Scientific Rationale

1,4-Bis(decyloxy)benzene (CAS 129236-97-1) is a symmetrically substituted aromatic building block characterized by an electron-rich central benzene ring and two flexible, ten-carbon alkyl chains[1]. It is extensively utilized in supramolecular chemistry, crystal engineering, and as a critical precursor for organic electronic materials, such as poly(p-phenylene vinylene) (PPV) derivatives[2].

Fabricating highly ordered, two-dimensional architectures of 1,4-bis(decyloxy)benzene at the air-water interface presents a unique thermodynamic challenge. Unlike classic amphiphiles (e.g., stearic acid), symmetric dialkoxybenzenes lack a strongly polar terminal headgroup. The ether oxygens provide only weak hydrogen-bonding capabilities with the aqueous subphase, which is insufficient to overcome the strong hydrophobic forces of the dual decyl chains. Consequently, pure 1,4-bis(decyloxy)benzene typically fails to form a stable Langmuir monolayer, prematurely collapsing into 3D aggregates upon compression.

The Mixed Monolayer Strategy: To achieve a stable Langmuir-Blodgett (LB) film, a "mixed monolayer" approach is required. By co-spreading the target molecule with a strongly amphiphilic matrix molecule (such as Arachidic Acid, C20 ), the system leverages cooperative intermolecular forces. The self-assembly is driven by van der Waals packing between the alkyl chains and edge-to-face π−π (arene-arene) interactions among the dialkoxybenzene cores[3][4]. The matrix provides the necessary thermodynamic anchoring to the subphase, allowing the 1,4-bis(decyloxy)benzene to adopt a highly ordered, edge-on orientation suitable for subsequent transfer onto solid substrates.

Mechanistic Visualizations

Caption: Workflow for the fabrication and deposition of mixed Langmuir-Blodgett monolayers.

Caption: Intermolecular forces driving the self-assembly of dialkoxybenzene in a mixed monolayer.

Materials and Reagents

-

Target Compound: 1,4-Bis(decyloxy)benzene ( ≥ 95% purity)[5].

-

Matrix Compound: Arachidic Acid (Eicosanoic acid, ≥ 99% purity).

-

Spreading Solvent: Chloroform (HPLC grade, ≥ 99.9%).

-

Causality: Chloroform is selected for its excellent solvation of both the aromatic core and the aliphatic chains, combined with a high vapor pressure that ensures rapid, residue-free evaporation.

-

-

Subphase: Ultrapure water (Resistivity 18.2 M Ω⋅ cm at 25°C).

-

Substrates: Silicon wafers or quartz slides, hydrophilized via piranha solution treatment.

Experimental Protocols

This protocol is designed as a self-validating system . At each critical juncture, specific physical readouts are used to verify the success of the preceding step before moving forward.

Step 1: Trough Preparation and Subphase Validation

-

Thoroughly clean the PTFE Langmuir trough and Delrin barriers using lint-free wipes soaked in chloroform, followed by copious rinsing with ultrapure water.

-

Fill the trough with ultrapure water.

-

Validation Checkpoint: Close the barriers fully and monitor the surface pressure ( π ). The pressure must remain at 0.0±0.1 mN/m .

-

Causality: Any increase in pressure indicates surface-active contamination, which will disrupt the delicate π−π stacking of the target molecules. If pressure rises, aspirate the surface and re-test.

-

Step 2: Preparation of Spreading Solutions

-

Prepare a 1.0 mM stock solution of 1,4-bis(decyloxy)benzene in chloroform.

-

Prepare a 1.0 mM stock solution of Arachidic Acid in chloroform.

-

Mix the solutions to create a working solution with a molar fraction ( XBDB ) of 0.2 to 0.5 (Target:Matrix).

-

Causality: Exceeding a molar fraction of 0.5 dilutes the hydrogen-bonding network of the matrix too severely, leading to film collapse.

-

Step 3: Monolayer Spreading and Equilibration

-

Using a Hamilton microsyringe, apply of the mixed solution dropwise onto the subphase. Hold the needle tip 1-2 mm above the water surface.

-

Causality: Dropping from a greater height causes the droplets to pierce the subphase surface tension, leading to the loss of the hydrophobic molecules into the bulk water.

-

-

Validation Checkpoint: Allow exactly 15–20 minutes for solvent evaporation. The surface pressure should return to 0.0 mN/m .

-

Causality: Retained chloroform acts as a plasticizer. If compressed too early, the trapped solvent artificially expands the mean molecular area and destabilizes the arene-arene interactions.

-

Step 4: Isotherm Compression

-

Initiate barrier compression at a slow, constant rate of 5 mm/min (approx. 2-3A˚2/molecule/min ).

-

Causality: A slow compression rate provides the necessary thermodynamic relaxation time for the decyl chains to interdigitate with the arachidic acid chains, and for the aromatic cores to align in an edge-to-face packing motif[4]. Fast compression forces the molecules into unstable kinetic traps, causing premature 3D collapse.

-

-

Record the Surface Pressure-Area ( π−A ) isotherm until film collapse is observed.

Step 5: Film Deposition (Y-Type Transfer)

-

Expand the barriers, re-spread a fresh monolayer, and compress to a target surface pressure of 25 mN/m (the solid-analogous phase).

-

Allow the film to anneal at this pressure for 10 minutes.

-

Initiate vertical deposition (dipping) of the hydrophilized substrate at a speed of 2 mm/min for both the downstroke and upstroke.

-

Validation Checkpoint: Monitor the Transfer Ratio (TR). A successful Y-type deposition requires a TR of 1.0±0.1 on both strokes. A TR <0.8 indicates poor film cohesion or inadequate substrate hydrophilization.

Quantitative Data: Isotherm Parameters

The following table summarizes the expected thermodynamic behavior of the mixed monolayer at various molar fractions of 1,4-Bis(decyloxy)benzene ( XBDB ).

| Molar Fraction ( XBDB ) | Matrix Molecule | Mean Area per Molecule ( A˚2 ) | Collapse Pressure (mN/m) | Film Stability |

| 0.0 (Pure Matrix) | Arachidic Acid | 20.0 | > 50 | Excellent |

| 0.2 | Arachidic Acid | 23.5 | 45 | High |

| 0.5 | Arachidic Acid | 31.0 | 38 | Moderate |

| 0.8 | Arachidic Acid | 42.5 | 22 | Low |

| 1.0 (Pure Target) | None | N/A (Collapses) | < 15 | Unstable / 3D Aggregates |

Note: The non-linear expansion of the mean area per molecule at higher molar fractions indicates that the dialkoxybenzene cores are forcing the matrix chains apart, eventually disrupting the stabilizing van der Waals network.

Troubleshooting & Optimization

-

Issue: The isotherm shows a highly expanded area and low collapse pressure.

-

Root Cause: Incomplete solvent evaporation or subphase contamination.

-

Solution: Increase the evaporation wait time to 25 minutes. Ensure the chloroform used is strictly anhydrous and HPLC grade.

-

-

Issue: Transfer Ratio (TR) is near 1.0 on the downstroke but near 0.0 on the upstroke.

-

Root Cause: The film is "peeling" off the substrate because the substrate is not sufficiently hydrophilic, or the deposition pressure is too low.

-

Solution: Re-clean the substrates using a fresh piranha solution (Caution: Highly corrosive) to maximize surface hydroxyl groups. Increase the target transfer pressure by 2-3 mN/m to increase film cohesion.

-

-

Issue: Film rigidity causes the Wilhelmy plate to read erratic pressures.

-

Root Cause: The π−π stacking of the dialkoxybenzene rings can create highly rigid, glass-like domains that do not flow evenly around the pressure sensor.

-

Solution: Slightly reduce the compression speed (e.g., to 3 mm/min ) to allow domains to anneal, or decrease the molar fraction of the target molecule to 0.2.

-

Sources

1,4-Bis(decyloxy)benzene as a monomer for polymer synthesis

Application Note: 1,4-Bis(decyloxy)benzene as a Strategic Monomer in Optoelectronic Polymer Synthesis

Section 1: Strategic Utility in Macromolecular Design

1,4-Bis(decyloxy)benzene is a highly versatile, foundational building block in the synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV), poly(p-phenylene ethynylene) (PPE), and poly(p-phenylene) (PPP) derivatives[1]. The strategic incorporation of two ten-carbon (decyloxy) alkoxy chains onto the rigid benzene backbone serves a dual mechanistic purpose in polymer science:

-

Thermodynamic Solubilization : Rigid-rod conjugated polymers inherently suffer from severe aggregation and insolubility due to strong intermolecular π-π stacking. The flexible decyloxy chains provide a massive entropic penalty to this aggregation, ensuring the growing polymer chain remains completely solvated in common organic solvents (e.g., THF, chloroform) during polymerization[1]. This solubility is an absolute prerequisite for achieving high molecular weights and enabling solution-based processing (like spin-coating) for device fabrication[1].

-

Electronic Modulation : The electron-donating nature of the alkoxy oxygen atoms raises the energy of the highest occupied molecular orbital (HOMO) of the polymer backbone. This effectively tunes the bandgap of the resulting macromolecule, making it highly desirable for optoelectronic applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs)[1].

Section 2: Synthetic Workflow and Mechanistic Pathway

The synthesis of high-performance polymers from hydroquinone requires a meticulously controlled sequence of alkylation, electrophilic functionalization, and catalyzed polymerization. The logical progression of these transformations is visualized below.

Workflow from hydroquinone to conjugated polymers via 1,4-bis(decyloxy)benzene intermediates.

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of the Core Monomer (1,4-Bis(decyloxy)benzene)

Causality & Rationale : The2 is employed using powdered KOH in dry dimethyl sulfoxide (DMSO)[2]. DMSO, a polar aprotic solvent, is deliberately chosen because it poorly solvates the phenoxide anion generated by KOH. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 attack on the primary alkyl halide, 1-bromodecane[2]. Degassing the mixture is a critical preventative measure; it stops the competitive, irreversible oxidation of hydroquinone to benzoquinone, which would otherwise poison the reaction[3].

Step-by-Step Methodology :

-

Suspend powdered KOH (0.428 mol) in dry DMSO (120 mL) at room temperature. Degas the suspension vigorously with argon for 60 minutes[2].

-

Add hydroquinone (0.050 mol) and 1-bromodecane (0.200 mol) to the deoxygenated mixture[2].

-

Stir the reaction overnight at room temperature under an inert atmosphere[2].

-

Quench the reaction by pouring the mixture into 500 mL of ice water. Extract the aqueous layer with hexane (3 × 100 mL)[2].

-

Dry the combined organic layers over MgSO4, filter, and evaporate the solvent to yield a crude oil[2].

-

Validation Step : Dissolve the crude oil in a minimum amount of THF and precipitate dropwise into methanol. The formation of a pure white solid (approx. 83-93% yield) confirms successful dialkylation[2],[4]. Verify purity via 1H NMR (look for the characteristic triplet at ~3.90 ppm corresponding to the -OCH2- protons)[3].

Protocol B: Functionalization to 2,5-Bis(bromomethyl)-1,4-bis(decyloxy)benzene

Causality & Rationale : To prepare the monomer for Gilch polymerization, bromomethyl groups must be introduced. The reaction utilizes paraformaldehyde and HBr in glacial acetic acid[4]. The acidic environment depolymerizes paraformaldehyde into formaldehyde, which is subsequently protonated to form a highly electrophilic oxonium species. The strong electron-donating effect of the decyloxy chains activates the aromatic ring, directing the incoming electrophiles exclusively to the 2,5-positions due to steric and electronic routing[4].

Step-by-Step Methodology :

-

Suspend 1,4-bis(decyloxy)benzene (37.88 mmol) and paraformaldehyde (189 mmol) in glacial acetic acid (125 mL)[4].

-

Add HBr (16 mL, 33 wt % in acetic acid) in a single portion[4].

-

Heat the mixture in a sealed pressure vessel at 60–70 °C for 5 hours. Note: The pressure vessel is mandatory to contain the volatile formaldehyde and HBr gas generated upon heating, maintaining the necessary stoichiometric pressure for high conversion[4].

-

Cool to room temperature and pour the suspension into water. Filter the resulting precipitate[4].

-

Validation Step : Dissolve the precipitate in hot chloroform and reprecipitate from methanol. The 1H NMR spectrum must show a distinct singlet at ~4.51 ppm, confirming the successful introduction of the benzylic protons (-CH2Br)[4].

Protocol C: Gilch Polymerization to PDOPV

Causality & Rationale : The 4 proceeds via a 1,6-dehydrohalogenation mechanism[4]. The bulky, non-nucleophilic base potassium tert-butoxide (KOtBu) abstracts a benzylic proton, triggering the elimination of a bromide ion to form a transient, highly reactive p-quinodimethane intermediate[1]. The rapid addition of the base is a kinetic necessity: it generates a high steady-state concentration of this intermediate, which thermodynamically favors high-molecular-weight chain growth over the formation of cyclic oligomeric defects[4].

Step-by-Step Methodology :

-

Dissolve 2,5-bis(bromomethyl)-1,4-bis(decyloxy)benzene in dry THF under a strict argon atmosphere.

-

Rapidly inject an excess of KOtBu solution (in THF) into the monomer solution.

-

Stir the highly viscous, fluorescent solution for 24 hours at room temperature.

-

Quench the reaction by adding a few drops of acetic acid to neutralize the remaining base.

-

Precipitate the polymer by dripping the THF solution into vigorously stirred methanol.

-

Validation Step : Perform a Soxhlet extraction with methanol and acetone to remove low molecular weight oligomers and residual salts. The final purified poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) will exhibit strong photoluminescence and high solubility in halogenated solvents[1],[4].

Section 4: Quantitative Data & Reaction Parameters

The following table summarizes the expected yields, reaction conditions, and validation metrics for the synthesis of the core monomer, its functionalized derivatives, and resulting polymers based on established literature parameters[2],[5],[4],[6].

| Compound / Polymer | Reaction Type | Reagents | Reaction Time / Temp | Typical Yield | Key Validation Metric |

| 1,4-Bis(decyloxy)benzene | Williamson Ether | Hydroquinone, 1-Bromodecane, KOH, DMSO | 12-24 h / 25 °C | 83% - 93% | 1H NMR: Triplet at ~3.90 ppm |

| 2,5-Bis(bromomethyl)-1,4-bis(decyloxy)benzene | Bromomethylation | Paraformaldehyde, HBr, Acetic Acid | 5 h / 60-70 °C | 87% | 1H NMR: Singlet at ~4.51 ppm |

| 2,5-Dibromo-1,4-bis(decyloxy)benzene | Bromination | Br2, CHCl3 | 12 h / 25 °C | 85% | 1H NMR: Loss of 2 aromatic protons |

| PDOPV (Polymer) | Gilch Polymerization | KOtBu, THF | 24 h / 25 °C | Variable | Strong photoluminescence |

| PPP / PPE Derivatives | Suzuki / Sonogashira | Pd(PPh3)4, Boronic Acids / Alkynes | Reflux | Variable | Mn ≈ 35,000 - 40,000 |

Section 5: References

-

Title : 1,4-Bis(decyloxy)benzene | 129236-97-1 | Benchchem Source : benchchem.com URL :

-

Title : Supporting Information Knitting up 2,7-disubstituted Carbazole based oligomers through Supramolecular Interactions for their App Source : rsc.org URL :

-

Title : DESIGN AND SYNTHESES OF POLYMERIC MATERIALS FOR VISIBLE AND NEAR-INFRARED EMITTING APPLICATIONS Source : seanclancy.org URL :

-

Title : Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4... Source : uh.edu URL :

-

Title : alt-(arylene vinylene)]s Based On Anthanthrone and Its Derivatives: Synhtesis a Source : semanticscholar.org URL :

-

Title : The purpose of this project is to use molecular recognition strategies to develop sensor technology based on luminescent, conduc Source : osti.gov URL :

Sources

Application Note: Fabrication of Solution-Processed OLED Devices Utilizing 1,4-Bis(decyloxy)benzene-Derived Polymers

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of the active emissive layer. 1,4-Bis(decyloxy)benzene serves as a foundational synthon in the synthesis of soluble, conjugated polymers such as poly(p-phenylene vinylene) (PPV) and poly(p-phenylene) (PPP) derivatives.

Unsubstituted conjugated backbones suffer from intractable insolubility and strong interchain π-π stacking, which leads to severe aggregation-induced emission quenching. Functionalizing the polymer backbone with decyloxy chains derived from 1,4-bis(decyloxy)benzene fundamentally optimizes the material's physicochemical profile through three mechanisms:

-

Thermodynamic Solubility: The flexible C10 alkyl ether chains provide massive entropic gains during solvation. This enables the polymer to dissolve completely in common organic solvents (e.g., chlorobenzene, toluene), which is an absolute prerequisite for low-cost, large-area solution processing techniques like spin-coating and inkjet printing.

-

Electronic Modulation: The alkoxy oxygen atoms are strongly electron-donating via resonance (+M effect). This raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, reducing the hole-injection barrier between the indium tin oxide (ITO)/PEDOT:PSS anode and the emissive layer[1].

-

Morphological Control: The bulky decyloxy chains act as steric bumpers. In the solid state, they suppress detrimental excimer formation and non-radiative decay pathways, thereby preserving high photoluminescence quantum yields (PLQY)[2].

Experimental Protocols: Monomer to Polymer Ink

To utilize 1,4-bis(decyloxy)benzene in OLED fabrication, it must first be functionalized into a reactive monomer—typically via electrophilic aromatic bromination. This monomer is subsequently polymerized to form the active emissive ink.

Protocol A: Synthesis of 1,4-Dibromo-2,5-bis(decyloxy)benzene

Causality & Validation: The use of an ice bath initially controls the highly exothermic electrophilic aromatic substitution. The strong ortho/para directing effects of the decyloxy groups, combined with steric hindrance, naturally direct the bromine to the 2,5-positions. Quenching excess bromine with NaOH is critical to prevent downstream poisoning of palladium catalysts during polymerization.

-

Dissolution: Dissolve 1,4-bis(decyloxy)benzene (40.0 g, ~0.102 mol) in 200 mL of anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere (3)[3].

-

Halogenation: Cool the flask to 0 °C using an ice bath. Add bromine (14.0 mL, ~0.20 mol) dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight to ensure complete di-bromination.

-

Quenching: Slowly add 100 mL of a 50% w/w sodium hydroxide solution to neutralize unreacted bromine.

-

Extraction: Separate the organic layer, wash three times with deionized water, and dry over anhydrous MgSO₄.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude product from ethyl acetate to yield clear yellow crystals (Expected yield: ~85%)[3].

Protocol B: Preparation of the Emissive Polymer Ink

Causality & Validation: Purification via Soxhlet extraction is a self-validating step; sequential washing with methanol and acetone removes unreacted monomers and low-molecular-weight oligomers that would otherwise act as non-radiative charge traps in the final OLED device.

-

Polymerization: Subject the synthesized 1,4-dibromo-2,5-bis(decyloxy)benzene to standard Gilch dehydrohalogenation to form PDOPV, or convert it to a diboronic ester for Suzuki-Miyaura cross-coupling to form donor-acceptor copolymers (1)[1].

-

Purification: Purify the resulting polymer via Soxhlet extraction (24 h methanol, 24 h acetone, followed by extraction into chloroform).

-

Ink Formulation: Dissolve the purified polymer in anhydrous chlorobenzene at a concentration of 8–10 mg/mL.

-

Filtration: Stir at 50 °C for 12 hours inside a nitrogen-filled glovebox. Filter the ink through a 0.45 µm PTFE syringe filter to remove particulate aggregates that could cause electrical shorts in the thin film.

OLED Device Fabrication Workflow

The performance of the decyloxy-functionalized polymer is highly dependent on pristine device architecture and interfacial engineering.

Protocol C: Thin-Film Deposition and Encapsulation

Device Architecture: ITO / PEDOT:PSS (40 nm) / Decyloxy-Polymer (80 nm) / Ca (20 nm) / Al (100 nm).

-

Substrate Preparation: Sonicate pre-patterned ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N₂ and treat with UV-Ozone for 20 minutes. Reasoning: UV-Ozone removes residual organic contaminants and increases the ITO work function for better hole injection.

-

Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (AI 4083) onto the ITO at 3000 rpm for 60 seconds. Anneal the substrates on a hotplate at 150 °C for 15 minutes in air. Reasoning: Annealing is mandatory to expel residual water, which would otherwise migrate and rapidly degrade the highly reactive calcium cathode.

-

Emissive Layer (EML): Transfer substrates to a N₂ glovebox. Spin-coat the prepared decyloxy-polymer ink onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 100 °C for 10 minutes to evaporate residual chlorobenzene and relax the polymer chain morphology.

-

Cathode Deposition: Transfer the substrates to a thermal evaporator. Under high vacuum (< 10⁻⁶ Torr), deposit 20 nm of Calcium at 0.1 Å/s, followed immediately by 100 nm of Aluminum at 1.0 Å/s.

-

Encapsulation: Apply a UV-curable epoxy resin around the edge of a glass coverslip and cure under UV light (365 nm) for 3 minutes to hermetically seal the device from atmospheric oxygen and moisture.

Quantitative Data: Impact of Alkoxy Chain Length

The table below summarizes the optoelectronic and physical property shifts when utilizing a C10 (decyloxy) chain versus shorter alkoxy derivatives in PPV-based OLEDs. The decyloxy chain provides the optimal balance of solubility and electronic coupling.

| Polymer Derivative | Alkyl Chain Length | Solubility in Toluene (mg/mL) | HOMO Level (eV) | Max Luminance (cd/m²) | Turn-on Voltage (V) |

| PMOPV | C1 (Methoxy) | < 0.1 (Insoluble) | -5.30 | N/A (Poor Film) | N/A |

| PHOPV | C6 (Hexyloxy) | ~ 5.0 | -5.15 | 2,400 | 4.2 |

| PDOPV | C10 (Decyloxy) | > 15.0 | -5.10 | 4,800 | 3.5 |

(Note: Data represents synthesized literature trends demonstrating how the C10 chain optimizes device metrics compared to shorter chain analogs[2]).

Process Visualization

Figure 1: Solution-processed OLED device fabrication and characterization workflow.

References

- Title: DESIGN AND SYNTHESES OF POLYMERIC MATERIALS FOR VISIBLE AND NEAR-INFRARED EMITTING APPLICATIONS (Dissertation)

- Source: Macromolecules (ACS Publications)

- Title: Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene)

Sources

Differential Scanning Calorimetry (DSC) of 1,4-Bis(decyloxy)benzene: Thermal Profiling for Optoelectronic Polymer Precursors

Executive Summary

This application note details the rigorous Differential Scanning Calorimetry (DSC) protocol for characterizing 1,4-bis(decyloxy)benzene (CAS: 129236-97-1). As a heavily utilized intermediate in the synthesis of advanced conjugated polymers—such as poly(p-phenylene vinylene) (PPV) derivatives—accurate thermal profiling of this monomer is critical. This guide provides researchers with a self-validating thermal analysis workflow to ensure monomer purity, map phase transitions, and optimize downstream polymerization conditions.

Mechanistic Context: The Role of 1,4-Bis(decyloxy)benzene

1,4-Bis(decyloxy)benzene (also known as p-didecyloxybenzene) is a symmetrically substituted aromatic building block fundamental to organic electronics, including OLEDs, organic field-effect transistors (OFETs), and electrochromic devices[1].

The attachment of long, flexible decyloxy ( C10H21 ) side chains to the rigid benzene core serves two primary mechanistic functions:

-

Solubility Enhancement: It allows the resulting rigid-rod conjugated polymers to be highly soluble in common organic solvents, enabling solution-processing techniques like spin-coating[2].

-

Morphological Control: The alkyl chains dictate the solid-state packing morphology, influencing π−π stacking distances and facilitating liquid crystalline or highly ordered lamellar phases[1].

During polymer synthesis (e.g., via Suzuki-Miyaura cross-coupling or Gilch polycondensation), the purity of the monomer directly dictates the molecular weight and defect rate of the final polymer[3]. DSC serves as a highly sensitive tool to validate this purity by evaluating the thermodynamic sharpness and onset of the monomer's melting endotherm.

Physicochemical & Expected Thermal Parameters

Before initiating the DSC protocol, it is necessary to establish the baseline thermal expectations for high-purity (>98%) 1,4-bis(decyloxy)benzene.

| Parameter | Value / Description | Causality / Significance |

| Molecular Formula | C26H46O2 | Symmetrical dialkoxy structure. |

| Molecular Weight | 390.64 g/mol | Determines stoichiometric mass calculations. |

| Intrinsic Melting Point ( Tm ) | 68.0 °C – 69.0 °C[4] | The thermodynamic transition from a crystalline solid to an isotropic liquid[5]. |

| Crystallization Temp ( Tc ) | ~55.0 °C – 60.0 °C | Exothermic re-ordering during the cooling phase. |

| Thermal Degradation ( Td ) | > 250 °C | Defines the absolute upper limit for the DSC heating cycle to prevent sensor contamination. |

Experimental Protocol: The Heat-Cool-Heat Method